![molecular formula C6H8F4N2 B13775661 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 721451-54-3](/img/structure/B13775661.png)
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C6H8F4N2. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, where four hydrogen atoms are replaced by fluorine atoms. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the fluorinating agent. This method allows for better control over reaction conditions and yields higher purity products. The reaction is typically conducted at elevated temperatures and pressures to facilitate the fluorination process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cycloaddition: It can act as a catalyst or reactant in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Selectfluor for fluorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .
Aplicaciones Científicas De Investigación
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The fluorine atoms enhance its reactivity and selectivity in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack or coordination with metal centers, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound without fluorine substitution.
Quinuclidine: A similar bicyclic compound with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
721451-54-3 |
|---|---|
Fórmula molecular |
C6H8F4N2 |
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)4-12-2-1-11(5)3-6(12,9)10/h1-4H2 |
Clave InChI |
KDMHOQDBCWXIGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(N1CC2(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
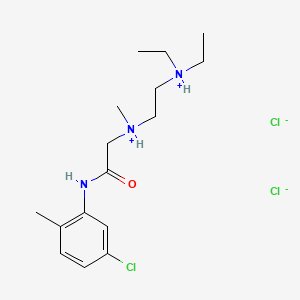



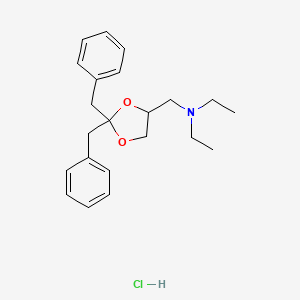
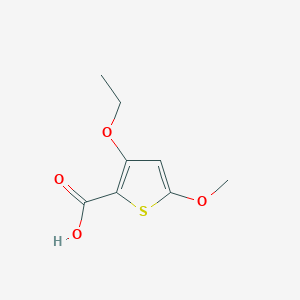
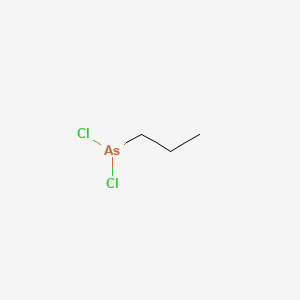
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)

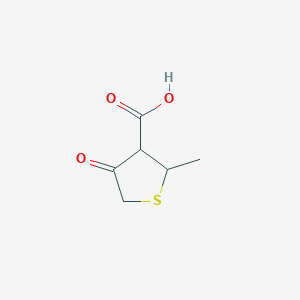
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
